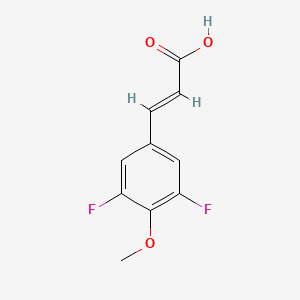

3,5-Difluoro-4-methoxycinnamic acid

Description

Overview of Phenylpropanoid Scaffolds in Natural Products and Synthetic Chemistry

Phenylpropanoids are a large and diverse family of organic compounds produced by plants through the shikimic acid pathway, originating from the amino acids phenylalanine and tyrosine. mdpi.com Their basic structure consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. This fundamental skeleton is the basis for a vast array of natural products, including lignols, flavonoids, coumarins, and stilbenes. mdpi.com

These compounds play crucial roles in plants, contributing to structural integrity, providing defense against pathogens and herbivores, and acting as signaling molecules. mdpi.com The inherent biological relevance and structural diversity of phenylpropanoid scaffolds have made them attractive starting points for synthetic chemists in the development of new therapeutic agents and other functional molecules. nih.gov Cinnamic acid and its derivatives are central intermediates in the biosynthesis of many phenylpropanoids and serve as a versatile template for chemical modification. mdpi.com

The Role of Fluorine in Modulating Bioactivity and Molecular Recognition within Organic Molecules

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance their biological properties. nih.govnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's bioactivity. nih.gov

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes. This can prolong the half-life of a drug in the body. nih.gov

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.gov

Altered Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can affect a molecule's binding affinity to its biological target.

Conformational Changes: The introduction of fluorine can lead to subtle changes in molecular conformation, which can influence how a molecule interacts with a protein binding site.

These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive compounds.

Research Significance of 3,5-Difluoro-4-methoxycinnamic Acid within Cinnamic Acid Derivatives Research

While extensive research has been conducted on various cinnamic acid derivatives, the specific compound this compound is primarily recognized as a valuable building block in synthetic chemistry. Its significance lies in the unique combination of the cinnamic acid scaffold with both fluorine and methoxy (B1213986) functional groups. Researchers can utilize this compound to synthesize more complex molecules that leverage the advantageous properties conferred by these groups.

The methoxy group, like in p-methoxycinnamic acid (p-MCA), has been shown to be important for various biological activities, including antidiabetic, anticancer, and neuroprotective effects. mdpi.com Studies on related methoxylated cinnamic acid derivatives have demonstrated that the methoxy group can enhance intestinal wall penetration and metabolic stability. nih.gov

The addition of two fluorine atoms at the 3 and 5 positions of the phenyl ring is expected to further enhance metabolic stability and modulate the electronic properties of the molecule. While specific biological activity data for this compound is not extensively documented in publicly available research, its structure suggests its potential as a precursor for novel therapeutic agents or as a tool for probing biological systems. The synthesis of derivatives from this acid, such as esters and amides, is a common strategy to explore new bioactive compounds. nih.gov

Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETUIHJOEHNQBZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,5 Difluoro 4 Methoxycinnamic Acid

Strategic Approaches to the Core 3,5-Difluoro-4-methoxycinnamic Acid Skeleton

The fundamental structure of this compound is typically assembled by forming the α,β-unsaturated carboxylic acid side chain from a correspondingly substituted benzaldehyde. The primary methods for this transformation are the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation is a cornerstone method for synthesizing cinnamic acids. rsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. rsc.orgsemanticscholar.org For the synthesis of this compound, the key starting material would be 3,5-difluoro-4-methoxybenzaldehyde (B1316960).

The reaction is typically catalyzed by a base. rsc.org Historically, pyridine (B92270) has been used as both a solvent and a base, often with piperidine (B6355638) as a co-catalyst. rsc.orgchemicalbook.com However, due to the carcinogenic nature of pyridine, alternative, more environmentally friendly protocols have been developed. rsc.org These "green chemistry" approaches include replacing pyridine with aliphatic tertiary amines like triethylamine (B128534) in less harmful solvents such as toluene. rsc.org Other modifications involve the use of inorganic catalysts or benign ammonia (B1221849) salts, such as ammonium (B1175870) bicarbonate, in solvent-free or solid-phase reactions, which can simplify handling and work-up procedures. semanticscholar.orgsciencemadness.org The reaction conditions can also be optimized through the use of microwave irradiation, which can accelerate the reaction and improve yields. semanticscholar.org The general scheme involves the initial formation of an α,β-unsaturated malonic acid, which then undergoes decarboxylation upon heating to yield the final cinnamic acid product. semanticscholar.org

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. uns.ac.id This method involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. youtube.com To synthesize this compound, 3,5-difluoro-4-methoxybenzaldehyde would be reacted with acetic anhydride, using the salt of the acid, such as anhydrous sodium acetate, as the base catalyst. uns.ac.idresearchgate.net

Conventional Perkin reactions often require high temperatures and long reaction times, which can lead to lower yields. researchgate.net To overcome these limitations, modern techniques such as sonochemistry have been applied. The use of ultrasonic waves can generate cavitation bubbles, creating localized hot spots with extreme temperatures and pressures that break chemical bonds and accelerate the reaction rate. researchgate.net For instance, the synthesis of p-methoxycinnamic acid (PMCA) has been achieved with significantly improved yields and reduced reaction times using this ultrasound-assisted method. uns.ac.idresearchgate.net The general process involves heating the mixture, followed by hydrolysis to yield the cinnamic acid. youtube.com

For example, a synthetic approach could begin with a commercially available, appropriately substituted phenol. The methoxy (B1213986) group is typically installed via Williamson ether synthesis, using a methylating agent. The introduction of fluorine can be more complex. In the synthesis of a closely related compound, 3'-(difluoromethyl)-4'-methoxycinnamoyl fluoride (B91410), a key step was a deoxofluorination reaction on a phenolic hydroxyl group using a fluorinating agent like Deoxofluor®. nih.gov This highlights a strategy where fluorine-containing moieties can be added to an existing aromatic scaffold.

Synthesis of Analogues and Conjugates

To explore structure-activity relationships and enhance properties for various applications, the core structure of this compound is often modified to produce a range of derivatives.

Ester and amide derivatives of cinnamic acids are frequently synthesized to modulate their biological activity, solubility, and pharmacokinetic profiles. nih.govnih.gov A notable example is the one-pot synthesis of a series of 3'-(difluoromethyl)-4'-methoxycinnamoyl amides. nih.gov This was achieved by first converting the cinnamic acid to its more reactive cinnamoyl fluoride intermediate, which was then reacted with various primary or secondary amines to yield the corresponding amides in moderate to high yields. nih.gov

A general and facile protocol for the amidation of hydroxycinnamic acids involves a pre-incubation of the acid with a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in a solvent such as acetone, followed by the addition of the desired amine. mdpi.com This method avoids the need for protecting groups on phenolic hydroxyls and is more sustainable than many existing protocols. mdpi.com Similarly, esterification can be carried out, for example, by condensing the cinnamic acid with an alcohol, such as in the production of 4-methoxycinnamic acid 2-ethylhexyl ester. google.com

Table 1: Synthesis of 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides Data derived from a study on a closely related analogue, demonstrating the synthesis of various amide derivatives from a cinnamoyl fluoride intermediate. nih.gov

| Compound | Amine Used | Yield (%) |

| 11a | N-methylamine | 65 |

| 11b | Isopropylamine | 84 |

| 11c | tert-Butylamine | 60 |

| 11d | Isopentylamine | 75 |

| 11e | N,N-Diethylamine | 76 |

| 11f | Pyrrolidine | 78 |

| 11g | 2-Phenylethylamine | 79 |

| 11h | Aniline | 46 |

| 11i | 4-Fluoroaniline | 55 |

| 11j | Piperazine (0.5 eq) | 70 |

| 11k | N-Phenylpiperazine | 72 |

| 11l | Morpholine | 80 |

| 11m | 4-Aminomorpholine | 68 |

Creating analogues with different substituents on the benzene (B151609) ring or modifications to the side chain is crucial for medicinal chemistry and materials science. For example, series of 3,5-dialkoxy-4-hydroxycinnamamides have been synthesized to evaluate how the length of the alkoxy chains at the C-3 and C-5 positions affects antioxidant activity. nih.govresearchgate.net This indicates that systematic variation of the groups on the aromatic ring is a common strategy to optimize biological function.

Significant modifications to the side chain have also been explored. Beyond simple amides and esters, the core fluorophore can be conjugated to other molecules. In one study, a related chromophore, 3,5-Difluoro-4-methoxybenzylidene imidazolinone (DFMBI), was conjugated to a 2'-deoxyuridine (B118206) nucleoside. nih.gov This complex analogue was then incorporated into oligonucleotide probes for fluorescence-based detection of mRNA, demonstrating a sophisticated application of a modified side chain. nih.gov The reaction of quinones with mimics of amino acid side chains further illustrates the chemical possibilities for side chain derivatization. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Structural Elucidation via Advanced Spectroscopic Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,5-Difluoro-4-methoxycinnamic acid, a comprehensive analysis would involve ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar compounds like 4-methoxycinnamic acid, the following proton signals can be anticipated. hmdb.cachegg.comnist.govnist.gov The vinylic protons of the acrylic acid moiety would appear as doublets in the downfield region, typically between δ 6.0 and 8.0 ppm. The coupling constant between these two protons would be indicative of the trans geometry of the double bond. The aromatic protons would also resonate in the downfield region, and their splitting pattern would be influenced by the fluorine atoms. The methoxy (B1213986) group protons would appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above δ 165 ppm. The carbons of the aromatic ring would appear in the range of δ 110-160 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The vinylic carbons would also be found in this region. The methoxy carbon would resonate at a more upfield position, generally around δ 55-60 ppm.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY would reveal the coupling relationships between protons, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would show correlations between protons and carbons over two or three bonds.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 12.0-13.0 (br s) | 167-170 |

| Vinylic Proton (α to COOH) | 6.3-6.6 (d) | 115-120 |

| Vinylic Proton (β to COOH) | 7.6-7.9 (d) | 140-145 |

| Aromatic Protons | 7.0-7.5 (m) | 110-160 (with C-F splitting) |

| Methoxy Protons (-OCH₃) | 3.8-4.0 (s) | 55-60 |

Note: These are predicted values based on known data for similar compounds and the expected electronic effects of the substituents. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, allowing for the unambiguous confirmation of its molecular formula (C₁₀H₈F₂O₃). The expected fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) source would likely involve the initial loss of the carboxylic acid group (a fragment with m/z corresponding to the loss of 45 Da) or the methoxy group (a loss of 31 Da). Further fragmentation of the aromatic ring and the acrylic acid side chain would provide additional structural information. For instance, cinnamic acids are known to undergo decarboxylation. chegg.com

Vibrational Spectroscopy (IR, ATR-FTIR) for Functional Group Identification

Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. chemicalbook.com

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp and intense peak around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching of the aromatic ring and the vinylic group would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ range. The presence of C-F bonds would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Quantitative and Qualitative Analysis using Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-performance liquid chromatography is particularly well-suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust and reliable HPLC method is crucial for the accurate quantification of this compound. The development of such a method would involve the optimization of several parameters. nist.gov

Column Selection: A reversed-phase C18 column is commonly used for the separation of cinnamic acid derivatives and would be a suitable starting point.

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., with formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and peak shape.

Detection: UV detection would be appropriate, with the detection wavelength set at the absorption maximum of the compound, which is expected to be in the UV region due to the conjugated system.

Validation: Once developed, the HPLC method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, range, selectivity, and robustness. nist.gov

Table 2: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~280-320 nm) |

| Injection Volume | 10-20 µL |

Coupled Techniques (e.g., HPLC-HRMS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, coupling HPLC with high-resolution mass spectrometry (HPLC-HRMS) is a powerful approach. longdom.orgnih.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of HRMS. HPLC-HRMS allows for the confident identification and quantification of the target analyte even at trace levels, by providing both retention time and accurate mass data, which can be used to generate a unique molecular formula. Tandem mass spectrometry (MS/MS) can be further employed to obtain fragmentation patterns for unequivocal structural confirmation.

Mechanistic Investigations of Biological Activities in Research Models

Cellular and Molecular Targets of Action

Investigations into the molecular interactions of 3,5-Difluoro-4-methoxycinnamic acid and its derivatives have primarily centered on their potential to modulate the activity of clinically relevant biological targets.

Enzymatic Inhibition Profiles and Kinetics

While comprehensive screening of this compound against a wide array of enzymes is not yet extensively documented, the broader class of cinnamic acid derivatives has demonstrated notable inhibitory effects on several key enzymes. For instance, related compounds such as 4-methoxycinnamic acid have been shown to inhibit tyrosinase, an essential enzyme in melanin (B1238610) synthesis. researchgate.net Similarly, various cinnamic acid derivatives have been investigated as inhibitors of cholinesterases, enzymes critical in neurotransmission. nih.govmdpi.com The inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids, is another area of active research for related compounds. nih.govnih.govresearchgate.net However, specific kinetic data and inhibition constants for this compound against these and other enzymes like Cytochrome P450, DNA methyltransferases, and urease remain a subject for future research.

Receptor Binding and Downstream Signaling Pathway Modulation

A significant finding in the study of this compound is its use as a key structural motif in the development of selective estrogen receptor downregulators (SERDs). One such derivative, (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, also known as AZD9496, has been identified as a potent and orally bioavailable SERD. acs.org This complex molecule, which incorporates the 3,5-difluoro-4-methoxyphenyl acrylic acid moiety, has been advanced to clinical trials for the treatment of advanced estrogen receptor (ER) positive breast cancer. acs.org The mechanism of such SERDs involves binding to the estrogen receptor, which leads to its degradation and thereby antagonizes estrogen-driven signaling pathways that are crucial for the growth of certain types of cancer cells. acs.org

In Vitro Cellular Responses

The cellular effects of compounds derived from this compound are a direct consequence of their interaction with molecular targets like the estrogen receptor.

Induction of Apoptosis and Programmed Cell Death Mechanisms

The downstream effects of estrogen receptor downregulation by agents containing the this compound structure can include the induction of apoptosis, or programmed cell death. While the precise mechanisms, such as caspase activation and cytochrome C release, have been studied for other apoptosis-inducing agents, the specific apoptotic pathways triggered by SERDs incorporating this fluoro-cinnamic acid derivative are a subject of ongoing research. nih.gov The ability of such compounds to halt the cell cycle and induce cell death in cancer cells is a key aspect of their therapeutic potential.

Modulation of Inflammatory Processes

The broader family of cinnamic acids and their derivatives has been noted for its anti-inflammatory properties. For example, 4-methoxycinnamic acid has been shown to downregulate inflammatory factors in various experimental models. nih.gov Furthermore, the inhibition of soluble epoxide hydrolase (sEH) by related compounds is a recognized anti-inflammatory strategy, as it increases the levels of beneficial epoxy-fatty acids. nih.govresearchgate.net Although direct evidence for the anti-inflammatory effects of this compound is not yet available, its structural similarity to other anti-inflammatory cinnamic acids suggests that this could be a promising area for future research.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

There is currently no specific research data available on the effects of this compound on the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). In contrast, studies on related compounds, such as 4-methoxycinnamic acid (p-MCA), have demonstrated an ability to downregulate these inflammatory mediators in various experimental models. nih.govnih.gov For instance, p-MCA has been shown to reduce the expression of TNF-α and IL-6 in a rat model of colon carcinogenesis. nih.gov Similarly, the compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which shares a substituted phenyl ring, has been found to repress the production of inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in macrophage cell lines. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Downregulation of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

Specific investigations into the effect of this compound on the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) have not been reported in the available scientific literature. The expression of these enzymes is a hallmark of inflammatory processes. nih.gov Research on p-methoxycinnamic acid has indicated its potential to inhibit the expression of both iNOS and COX-2. nih.gov This inhibitory action on key inflammatory enzymes is a significant aspect of the anti-inflammatory profile of some cinnamic acid derivatives, but it remains unconfirmed for the 3,5-difluoro variant.

Impact on Nuclear Factor-kappa B (NF-κB) Signaling and Related Inflammatory Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes. nih.gov There is no available research that specifically details the impact of this compound on the NF-κB signaling pathway. For related compounds, the inhibition of NF-κB activation is a recognized mechanism of their anti-inflammatory action. For example, p-methoxycinnamic acid has been observed to suppress the nuclear translocation of the NF-κB p65 subunit. nih.gov Curcumin and its analogs, which share some structural similarities with cinnamic acids, are also well-documented inhibitors of the NF-κB pathway.

Engagement with Innate Immune Signaling (e.g., Mincle Pathway)

There is no scientific literature available that describes any interaction or engagement of this compound with innate immune signaling pathways, such as the Macrophage-inducible C-type lectin (Mincle) pathway. The Mincle pathway is involved in the recognition of fungal and bacterial components, as well as endogenous danger signals, leading to an inflammatory response. Interestingly, studies on 4-methoxycinnamic acid have suggested its anti-inflammatory mechanism may be associated with the Mincle signaling pathway in the context of fungal keratitis. nih.gov However, this connection has not been explored for this compound.

Antimicrobial Activity Studies

While the broader family of cinnamic acid derivatives has been investigated for antimicrobial properties, specific data on this compound is scarce.

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive, Gram-Negative)

No specific studies detailing the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains were identified. Research on closely related fluorinated cinnamic acid amides, specifically 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, has shown selective activity against Mycobacterium smegmatis, a Gram-positive bacterium. This suggests that fluorination of the cinnamic acid scaffold could be a viable strategy for developing antibacterial agents, but direct evidence for the specifically substituted this compound is lacking. In contrast, p-methoxycinnamic acid has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Mechanisms (e.g., Fungal Cell Wall Synthesis, Membrane Permeability Disruption)

There is no available research on the antifungal mechanisms of this compound, including its potential effects on fungal cell wall synthesis or membrane permeability. For comparison, 4-methoxycinnamic acid has been shown to exert antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov The antifungal potential and mechanisms of action for the 3,5-difluoro derivative remain an open area for investigation.

Data Tables

Table 1: Mechanistic Investigations of Biological Activities of this compound

| Section | Subsection | Research Finding for this compound |

| 4.3.1. | Inhibition of Pro-inflammatory Cytokine Production | No specific data available. |

| 4.3.2. | Downregulation of Inflammatory Enzyme Expression | No specific data available. |

| 4.3.3. | Impact on NF-κB Signaling | No specific data available. |

| 4.3.4. | Engagement with Innate Immune Signaling | No specific data available. |

Table 2: Antimicrobial Activity Studies of this compound

| Section | Subsection | Research Finding for this compound |

| 4.4.1. | Antibacterial Efficacy | No specific data available. |

| 4.4.2. | Antifungal Mechanisms | No specific data available. |

Inhibition of Quorum Sensing and Biofilm Formation

Research has explored the potential of this compound as an inhibitor of quorum sensing (QS) and subsequent biofilm formation in pathogenic bacteria. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm development.

In studies involving Pseudomonas aeruginosa, a bacterium known for its robust biofilm formation and QS-controlled pathogenicity, this compound has been investigated for its ability to interfere with these processes. The compound is thought to act as a competitive inhibitor of the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. By binding to LasR, it may prevent the binding of the natural autoinducer molecule, thereby disrupting the signaling cascade that leads to the expression of virulence factors and the formation of biofilms.

Further investigations have examined its effect on the production of pyocyanin (B1662382), a blue redox-active virulence factor produced by P. aeruginosa under QS control. A reduction in pyocyanin production in the presence of this compound would provide further evidence of its QS-inhibitory activity. The ability to attenuate biofilm formation is a critical area of this research, as biofilms contribute significantly to antibiotic resistance and persistent infections.

Neurobiological Investigations

Neuroprotective Effects in Cellular Models of Neurotoxicity (e.g., glutamate-induced)

The neuroprotective potential of this compound has been a subject of investigation in various in vitro models of neurotoxicity. One of the primary models used is glutamate-induced excitotoxicity, a pathological process implicated in numerous neurodegenerative disorders. Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, but its overstimulation of receptors can lead to neuronal damage and death.

In cellular models, such as primary cortical neurons or neuronal cell lines, exposure to high concentrations of glutamate is used to induce cell death. The introduction of this compound in these models has been studied to determine its capacity to mitigate this damage. The proposed mechanisms for its neuroprotective effects include the modulation of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate excitotoxicity. By potentially acting as an antagonist or modulator of the glycine (B1666218) co-agonist site on the NMDA receptor, the compound may reduce the excessive calcium influx that triggers downstream apoptotic and necrotic cell death pathways.

Studies have also assessed the compound's impact on markers of oxidative stress and apoptosis, such as reactive oxygen species (ROS) production and caspase activation, which are downstream consequences of glutamate-induced excitotoxicity.

Exploration of Central Nervous System Related Enzyme Modulation

The modulatory effects of this compound on enzymes within the central nervous system (CNS) have been another area of research focus. Key enzymes involved in neurotransmitter metabolism and signaling pathways are of particular interest.

One area of exploration is the inhibition of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitters is implicated in various neurological and psychiatric disorders. Research has investigated the inhibitory potential of this compound against both MAO isoforms to understand its potential to modulate monoaminergic tone in the CNS.

Another enzyme of interest is prolyl oligopeptidase (POP), a serine protease that plays a role in the metabolism of neuropeptides and has been linked to neurodegenerative diseases. The inhibitory activity of this compound against POP has been evaluated to explore its potential as a modulator of neuropeptide signaling.

Metabolic Regulation Research

Glucose Homeostasis Modulation in Preclinical Models

Investigations into the role of this compound in metabolic regulation have included its effects on glucose homeostasis in preclinical models. These studies are crucial for understanding its potential influence on pathways related to diabetes and other metabolic disorders.

In animal models of hyperglycemia and insulin (B600854) resistance, the administration of this compound has been studied to assess its impact on blood glucose levels. The research aims to elucidate the mechanisms through which it may exert its effects, such as by enhancing insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue, or by modulating hepatic glucose production.

The compound's interaction with key proteins involved in glucose metabolism, such as protein tyrosine phosphatase 1B (PTP1B), has been a focus of these investigations. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a therapeutic strategy for type 2 diabetes. By potentially inhibiting PTP1B, this compound could enhance insulin signaling and improve glucose uptake and utilization.

Glycogen (B147801) Synthesis Pathways Investigation

Building on its potential role in glucose homeostasis, research has also delved into the specific effects of this compound on glycogen synthesis pathways. Glycogen is the primary storage form of glucose in the liver and skeletal muscle, and its synthesis is a key process in maintaining glucose balance.

The central enzyme in glycogen synthesis is glycogen synthase (GS), which is activated by dephosphorylation. This dephosphorylation is promoted by insulin signaling. Studies have explored whether this compound can modulate the activity of GS, either directly or indirectly through its effects on upstream signaling molecules.

One of the key regulatory enzymes in this pathway is glycogen synthase kinase 3 (GSK-3), which phosphorylates and inactivates glycogen synthase. Insulin signaling leads to the inhibition of GSK-3, thereby promoting glycogen synthesis. Research has investigated whether this compound can influence the activity of GSK-3, which would in turn affect glycogen synthase activity and glycogen storage. These investigations are often carried out in cell-based assays and preclinical models to understand the compound's precise molecular targets within the glycogen synthesis cascade.

Structure Activity Relationship Sar and Structural Determinants of Bioactivity

Comprehensive Analysis of Fluorine Substituent Effects on Biological Potency

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. In the context of cinnamic acid derivatives, fluorine substitution can significantly modulate biological activity. The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been shown to improve the antibacterial activity of some cinnamic acid compounds.

For the specific 3,5-difluoro substitution pattern seen in 3,5-Difluoro-4-methoxycinnamic acid, the two fluorine atoms exert a strong inductive electron-withdrawing effect. This effect can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring, which in turn affects how the molecule interacts with receptor sites. Studies on related structures, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, have highlighted the importance of this specific substitution pattern for potent and selective enzyme inhibition, such as with aldose reductase. The difluorophenyl moiety is a key element for achieving high potency in these related inhibitor classes. While direct studies on this compound are limited, the principles derived from analogous compounds suggest that the 3,5-difluoro pattern is a critical determinant of its bioactivity.

Influence of Methoxy (B1213986) Group Positioning and Aromatic Substitution Patterns

The biological activity of cinnamic acid derivatives is highly dependent on the chemical structure, particularly the number and position of methoxy (-OCH₃) and hydroxyl (-OH) substituents on the aromatic ring. A methoxy group, being an electron-donating group, can increase the electron density on the benzene (B151609) ring.

Research has consistently shown that a methoxy group in the para (4-position) of the phenyl ring is a key structural feature for significant biological activities in various cinnamic acid derivatives. For instance, p-methoxycinnamic acid has demonstrated notable antidiabetic, hepatoprotective, and antimicrobial properties. Its presence is considered crucial for effective insulin-releasing activity in pancreatic β-cells. The substitution of hydroxyl groups with methoxy groups, however, does not always lead to a significant increase in certain activities like antimicrobial effects against specific bacteria.

In this compound, the methoxy group is situated at the 4-position, flanked by two fluorine atoms. This specific arrangement—an electron-donating group positioned between two strong electron-withdrawing groups—creates a distinct electronic environment on the phenyl ring that influences its biological profile. This pattern affects parameters like solubility, the ability to penetrate biological membranes, and binding to the active sites of enzymes.

Stereochemical and Conformational Aspects Influencing Receptor Interactions

The geometry of the double bond in the acrylic acid side chain of cinnamic acids is a critical factor for their biological activity. Cinnamic acids can exist as two geometric isomers: the E-form (trans) and the Z-form (cis). Commercially available and most naturally occurring cinnamic acids are typically the more stable E-isomer.

The stereochemistry of the molecule governs its three-dimensional shape, which is fundamental for effective interaction with the binding sites of receptors and enzymes. The free carboxylic acid group and the presence of the α,β-unsaturated double bond have been identified as essential for certain biological activities, such as the anti-tuberculosis activity of cinnamic acid itself. Molecular modeling studies have revealed that the geometry and stereochemistry of E and Z isomers influence the analyte-matrix interaction, highlighting the importance of the molecule's shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to systematically analyze the properties of chemical structures in relation to their biological activities. Three-dimensional QSAR (3D-QSAR) studies, such as CoMFA and CoMSIA, are particularly valuable for understanding how the spatial properties of a molecule influence its bioactivity. These models provide insights that can guide the design of new, more potent compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules and then calculating the steric (shape) and electrostatic (charge distribution) fields around them using a probe atom. The resulting fields are mapped, and regions where changes in these properties increase or decrease biological activity are visualized as contour maps.

While a specific CoMFA study for this compound is not available, studies on other classes of bioactive molecules demonstrate the utility of this approach. For a series of cinnamic acid derivatives, a CoMFA model could reveal the precise spatial requirements for optimal interaction with a target receptor. For example, contour maps might indicate that bulky substituents are favored in one region (steric field) or that positive electrostatic potential is required in another (electrostatic field) to enhance activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that provides a more detailed and nuanced picture of the structure-activity relationship. In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method is often less sensitive to the precise alignment of molecules and can yield more stable statistical models.

A CoMSIA model for a series of analogs including this compound would provide a comprehensive map of the physicochemical properties required for bioactivity. For instance, the analysis could highlight the importance of the methoxy group's oxygen as a hydrogen bond acceptor or identify regions where hydrophobic character is favorable or unfavorable for binding. By combining these different fields, CoMSIA generates detailed 3D contour maps that serve as a guide for designing new molecules with improved potency and selectivity.

Interactive Data Table: SAR Insights for Cinnamic Acid Derivatives

The following table summarizes key structure-activity relationship principles for cinnamic acid derivatives based on the discussed research findings.

| Structural Feature | Influence on Bioactivity | Example / Finding | Reference |

| Aromatic Substitution | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can enhance certain activities like antibacterial and anti-TB effects. | Introduction of electron-withdrawing groups improved antibacterial activity. | |

| Methoxy Group (-OCH₃) | A para-methoxy group is often a key determinant for high antidiabetic and hepatoprotective activity. | The -OCH₃ group in the para position is a key structural element for high antidiabetic activity. | |

| Hydroxyl Group (-OH) | Phenolic hydroxyl groups contribute significantly to antioxidant properties through free radical scavenging. | Many cinnamic acid derivatives with phenolic hydroxyl groups are well-known antioxidants. | |

| Side Chain Stereochem. | The E/Z (trans/cis) geometry of the double bond is critical for receptor interaction and biological function. | The geometry of cinnamic acids can exist as two different isomers, E-form and Z-form, influencing interactions. | |

| Carboxylic Acid Group | The free carboxylic acid is often essential for activity, such as in anti-tuberculosis effects. | The free carboxylic acid was required for anti-TB activity. |

Computational Chemistry and Molecular Simulation for Mechanistic Insights

Molecular Docking Investigations of Ligand-Target Interactions

No published studies were identified that predict the binding poses and affinities of 3,5-Difluoro-4-methoxycinnamic acid with any specific biological targets. Such studies would typically involve docking the compound into the active site of a protein to predict the most likely binding orientation and to calculate a scoring function that estimates the binding affinity.

Without molecular docking studies, the key amino acid residues that would be involved in the binding of this compound to a protein target remain unidentified. This type of analysis is crucial for understanding the molecular basis of a ligand's activity and for guiding lead optimization efforts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no available molecular dynamics simulation studies that have investigated the conformational flexibility and stability of a this compound-protein complex. MD simulations provide insights into how the ligand and protein move and adapt to each other over time, which is essential for assessing the stability of the predicted binding pose.

The pathways of ligand dissociation and association for this compound have not been analyzed in the scientific literature. These studies are computationally intensive and are used to understand the kinetics of ligand binding and unbinding.

Specific research on the role of water molecules and the broader solvent effects on the interaction of this compound with potential biological targets is not present in the current body of scientific literature. Understanding the dynamics of water molecules at the binding interface is critical for an accurate assessment of binding thermodynamics.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic and spectroscopic characteristics of molecules with a high degree of accuracy. These methods allow for a detailed examination of the molecule's orbitals and electron density distribution, providing a foundation for understanding its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(2d,2p), are used to optimize the molecular geometry and to predict various electronic properties. cmst.eu

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It provides a localized picture of the electron density in terms of atomic and bond orbitals. The NBO method analyzes the filled and empty orbitals to reveal donor-acceptor interactions, which are crucial for understanding charge delocalization and hyperconjugative effects. researchgate.net

HOMO-LUMO Gap and Molecular Electrostatic Potential Surface Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. rsisinternational.orgrsisinternational.org A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For substituted cinnamic acids, the HOMO is typically localized on the phenyl ring and the methoxy (B1213986) group, while the LUMO is often distributed over the carboxylic acid moiety. rsisinternational.org This separation of electron density suggests a potential for intramolecular charge transfer upon photoexcitation, a property relevant for applications in UV absorption. rsisinternational.orgrsisinternational.org

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. The MEP surface is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the MEP would likely show a negative potential around the carboxylic acid and methoxy oxygen atoms, as well as the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic ring would exhibit a positive potential.

Representative Data for Electronic Properties

The following table presents hypothetical, yet scientifically plausible, data for the electronic properties of this compound, derived from the trends observed in computational studies of similar cinnamic acid derivatives. rsisinternational.orgrsisinternational.org

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 1.5 eV |

Emerging Research Avenues and Future Perspectives for 3,5 Difluoro 4 Methoxycinnamic Acid Research

Rational Design of Next-Generation Analogues and Prodrugs for Enhanced Bioactivity

The rational design of new chemical entities is a cornerstone of modern drug development. For 3,5-Difluoro-4-methoxycinnamic acid, this approach is being leveraged to synthesize next-generation analogues and prodrugs with superior biological activity and improved pharmacokinetic profiles. The core principle involves making strategic modifications to the parent molecule to enhance its interaction with biological targets and optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

One key strategy is the modification of the carboxylic acid group to create esters and amides. This approach has been successfully employed for other cinnamic acid derivatives to broaden their therapeutic potential. researchgate.net For instance, the synthesis of amide derivatives of similar compounds has been shown to enhance antibacterial activity. mdpi.com The introduction of fluorine atoms, as in this compound, is a well-established tactic in medicinal chemistry to improve metabolic stability and binding affinity.

Prodrug design represents another critical avenue of exploration. A prodrug is an inactive or less active precursor that is converted into the active drug within the body. nih.gov This strategy can be employed to overcome challenges such as poor solubility or rapid metabolism. nih.gov For this compound, esterification or amidation with hydrophilic moieties could enhance its aqueous solubility, a common hurdle for many drug candidates.

| Modification Strategy | Potential Advantage | Example from Cinnamic Acid Derivatives |

| Esterification | Improved lipophilicity, enhanced cell permeability | Synthesis of cinnamic acid esters for various biological activities. nih.gov |

| Amidation | Increased metabolic stability, altered binding properties | Creation of cinnamoyl amides with enhanced antibacterial effects. mdpi.com |

| Prodrugs (e.g., with amino acids) | Enhanced solubility, targeted delivery | Development of amino acid-based prodrugs to improve drug absorption. |

Identification of Novel Biological Targets and Mechanistic Pathways

A crucial aspect of future research on this compound lies in the identification of its specific biological targets and the elucidation of the molecular pathways through which it exerts its effects. While the broader class of cinnamic acid derivatives is known to interact with a variety of targets, the precise proteins and signaling cascades affected by this difluorinated and methoxylated analogue remain to be fully characterized.

Computational methods, such as molecular docking, are being employed as an initial screening tool to predict potential binding partners. nih.gov These in silico approaches can rapidly assess the binding affinity of this compound against a vast library of known protein structures. For example, studies on other cinnamic acid derivatives have identified potential inhibitory activity against enzymes like matrix metalloproteinase-9 (MMP-9), which is implicated in cancer progression. nih.govbiointerfaceresearch.com

Subsequent experimental validation using techniques such as enzymatic assays, surface plasmon resonance, and cellular thermal shift assays will be essential to confirm these computational predictions. Unraveling the mechanism of action is paramount for understanding the therapeutic potential and for the rational design of more potent and selective analogues.

Integration of Multi-omics Data for Comprehensive Biological Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. By integrating data from these different molecular levels, researchers can construct a comprehensive picture of how the compound perturbs cellular systems.

For instance, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns in cells treated with the compound, highlighting the signaling pathways that are activated or inhibited. Proteomics can identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of these gene expression changes. Metabolomics, the study of small molecule metabolites, can shed light on the metabolic reprogramming induced by the compound.

This multi-omics approach can help to identify novel biomarkers of drug response and uncover previously unknown mechanisms of action, paving the way for personalized medicine applications.

Advanced In Silico Screening and Computational Drug Design Paradigms

Computational tools are becoming increasingly sophisticated and integral to the drug discovery process. For this compound, advanced in silico screening and computational drug design will play a pivotal role in accelerating the identification of lead compounds and optimizing their properties.

Virtual screening of large chemical libraries can identify other molecules with similar structural features that may exhibit desirable biological activities. nih.gov Furthermore, molecular dynamics simulations can provide detailed insights into the dynamic behavior of the compound when bound to its target protein, helping to refine the design of more potent inhibitors. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can guide the rational modification of this compound to enhance its binding affinity and selectivity. researchgate.net These computational approaches, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with traditional drug discovery pipelines.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicting binding affinity and mode to a target protein. | Identifying potential biological targets. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability and interactions of the compound with its target. nih.gov |

| Virtual Screening | Screening large libraries of compounds for potential hits. | Identifying novel analogues with desired activities. nih.gov |

| Structure-Based Drug Design | Designing new molecules based on the target's 3D structure. | Guiding the synthesis of more potent and selective derivatives. researchgate.net |

Application as Chemical Probes in Complex Biological Systems

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for studying complex biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling researchers to dissect its role in health and disease.

By attaching fluorescent tags or other reporter groups to the this compound scaffold, scientists can visualize its distribution within cells and tissues and track its interactions with its biological targets in real-time. These probes can be instrumental in validating new drug targets and in understanding the intricate networks that govern cellular processes. The development of such tools will undoubtedly contribute to a deeper understanding of fundamental biology and open up new avenues for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.